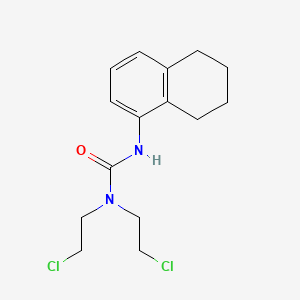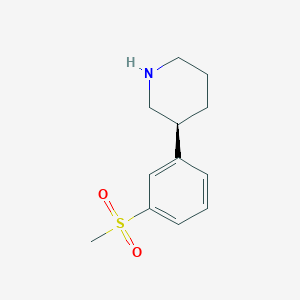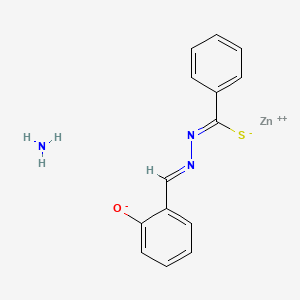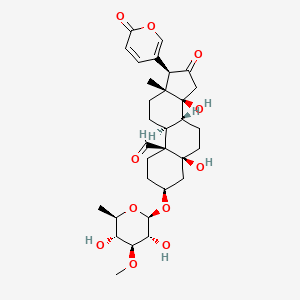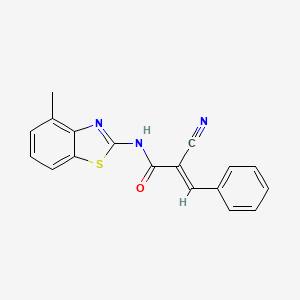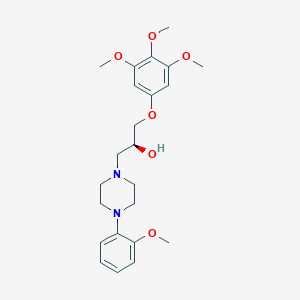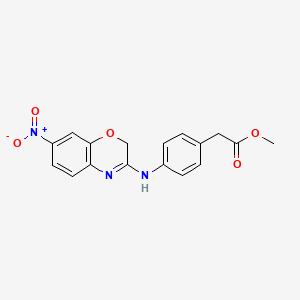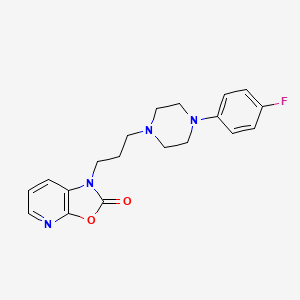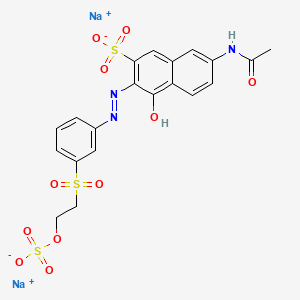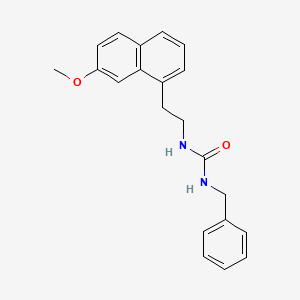
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N'-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(phenylmethyl)- is a synthetic organic compound. It belongs to the class of urea derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a naphthalene ring substituted with a methoxy group and an ethyl chain, as well as a phenylmethyl group attached to the urea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve:
Starting Materials: 7-methoxy-1-naphthylamine, benzyl isocyanate, and appropriate solvents.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to enhance the reaction rate.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the naphthalene ring.
Reduction: Reduction reactions could target the urea moiety or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, urea derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Pharmaceutical applications may include the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, such compounds can be used in the formulation of specialty chemicals, including dyes, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of urea derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, N-(2-(1-naphthalenyl)ethyl)-N’-(phenylmethyl)-
- Urea, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-N’-(methyl)-
Uniqueness
The presence of the methoxy group on the naphthalene ring and the phenylmethyl group attached to the urea moiety distinguishes this compound from other similar urea derivatives. These structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
138112-96-6 |
|---|---|
Molekularformel |
C21H22N2O2 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
1-benzyl-3-[2-(7-methoxynaphthalen-1-yl)ethyl]urea |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-11-10-17-8-5-9-18(20(17)14-19)12-13-22-21(24)23-15-16-6-3-2-4-7-16/h2-11,14H,12-13,15H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
FSGJJZXJGYNUDS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)NCC3=CC=CC=C3)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




